molecular formula C11H14O5 B13872961 2-((3,4-Dimethoxybenzyl)oxy)acetic acid

2-((3,4-Dimethoxybenzyl)oxy)acetic acid

Cat. No.: B13872961
M. Wt: 226.23 g/mol
InChI Key: JMVIWVWKEYPMIG-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxybenzyl)oxy)acetic acid is an organic compound with the molecular formula C11H14O5 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetic acid moiety through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxybenzyl)oxy)acetic acid typically involves the reaction of 3,4-dimethoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether bond between the benzyl alcohol and the chloroacetic acid, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxybenzyl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 2-((3,4-Dimethoxybenzyl)oxy)ethanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4-Dimethoxybenzyl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxybenzyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Similar structure but lacks the acetic acid moiety.

    3,4-Dimethoxybenzoic acid: Similar structure but lacks the benzyl ether linkage.

    2-(3,4-Dimethoxyphenyl)acetic acid: Similar structure but differs in the position of the methoxy groups.

Uniqueness

2-((3,4-Dimethoxybenzyl)oxy)acetic acid is unique due to the presence of both the benzyl ether linkage and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methoxy]acetic acid

InChI

InChI=1S/C11H14O5/c1-14-9-4-3-8(5-10(9)15-2)6-16-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

JMVIWVWKEYPMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)COCC(=O)O)OC

Origin of Product

United States

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